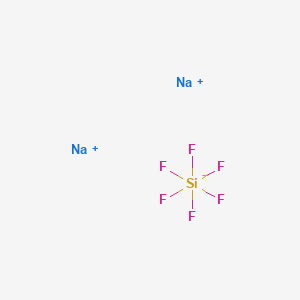

Sodium hexafluorosilicate

F6Na2Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F6Na2Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol.

In water, 0.64 g/100 g at 20 °C, 0.76 g/100 g at 25 °C, 1.27 g/100 g at 50 °C, 2.45 g/100 g at 100 °C.

Solubility in water, g/100ml at 20 °C: 0.76 (poor)

Synonyms

Canonical SMILES

Fluoride source:

- Water fluoridation: Sodium hexafluorosilicate is a common source of fluoride used in water fluoridation programs. When added to water, it dissociates into fluoride ions (F⁻) and silica (SiO₂). Fluoride helps prevent tooth decay by strengthening tooth enamel and reducing the formation of cavities. [Source: National Institutes of Health ()]

Material science:

- Synthesis of other fluoride compounds: Sodium hexafluorosilicate can be used as a starting material for the synthesis of other fluoride compounds, such as sodium fluoride (NaF), potassium hexafluorosilicate (K₂SiF₆), and ammonium fluoride (NH₄F). These compounds have various applications in materials science, including the production of glasses, ceramics, and semiconductors. [Source: American Chemical Society ()]

- Precursor for silicon-based materials: Recent research has explored the use of sodium hexafluorosilicate as a precursor for the synthesis of silicon-based materials. These materials have potential applications in electronics, solar cells, and other technologies. [Source: Springer Link ()]

Other research applications:

- Studies on the behavior and properties of fluoride: Sodium hexafluorosilicate can be used in research to study the behavior and properties of fluoride in different environments. This research can help to improve our understanding of the potential environmental and health impacts of fluoride exposure. [Source: National Institutes of Health ()]

Sodium hexafluorosilicate, with the chemical formula , is an inorganic compound that appears as a fine, white, odorless powder. It is primarily known for its low solubility in water compared to other sodium salts. This compound occurs naturally as the mineral malladrite, which can be found in volcanic fumaroles. Sodium hexafluorosilicate is also produced synthetically through the neutralization of hexafluorosilicic acid with sodium chloride or sodium sulfate, resulting in the release of hydrochloric acid as a byproduct .

Sodium hexafluorosilicate is a toxic compound if ingested, inhaled, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory system. Exposure to high concentrations can be fatal. Proper handling procedures and personal protective equipment are essential when working with this compound.

Data:

- LD50 (oral, rat): 125 mg/kg

In aqueous solutions, sodium hexafluorosilicate can dissociate into sodium ions and hexafluorosilicate ions. It exhibits weak oxidizing or reducing properties, and redox reactions can occur under specific conditions. Additionally, when exposed to acids, it can produce corrosive hydrogen fluoride gas .

Sodium hexafluorosilicate is recognized for its toxicological properties. It poses significant health risks upon exposure through inhalation, ingestion, or skin contact. Acute exposure can lead to symptoms such as nausea, vomiting, abdominal cramps, and in severe cases, convulsions and death. Chronic exposure may result in fluoride accumulation in bones and teeth, leading to fluorosis . Its biological activity is primarily attributed to the fluoride ions released upon dissolution.

The synthesis of sodium hexafluorosilicate typically involves the following methods:

- Neutralization Reaction: Mixing hexafluorosilicic acid with sodium chloride or sodium sulfate.

- Precipitation Method: Optimizing conditions such as molar ratios of reactants (sodium chloride or sodium hydroxide), contact time (typically around 40 minutes), and temperature (around 40°C) to maximize yield .

- Pyrolysis: Decomposing sodium hexafluorosilicate at high temperatures to produce silicon tetrafluoride and sodium fluoride .

These methods allow for the efficient production of sodium hexafluorosilicate from industrial byproducts or raw materials.

Sodium hexafluorosilicate has several applications across various industries:

- Water Fluoridation: Used as an additive in some regions for water treatment to prevent dental cavities.

- Ceramics and Glass Production: Acts as a fluxing agent in the manufacture of opal glass and ceramic products.

- Ore Refining: Utilized in processes involving the extraction of metals from ores.

- Sodium Fluoride Production: Serves as a precursor for synthesizing sodium fluoride and other fluoride compounds .

Studies on the interactions of sodium hexafluorosilicate focus on its reactivity with various compounds, particularly those containing calcium and magnesium. The presence of fluoride ions makes it corrosive to living tissues and glass. Solutions containing this compound can lead to severe chemical burns due to hydrofluoric acid formation upon contact with moisture . Furthermore, its interactions with biological systems highlight its potential toxicity and necessitate careful handling.

Sodium hexafluorosilicate shares similarities with several other fluorosilicates and halides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Solubility | Main Uses |

|---|---|---|---|

| Sodium Fluoride | NaF | Highly soluble | Dental care products, water fluoridation |

| Magnesium Fluorosilicate | MgSiF6 | Low solubility | Used in ceramics and as a flux |

| Calcium Fluorosilicate | CaSiF6 | Low solubility | Used in metallurgy and glass production |

| Potassium Hexafluorosilicate | K2SiF6 | Low solubility | Similar applications as sodium hexafluorosilicate |

Sodium hexafluorosilicate is unique due to its specific synthesis routes and applications in water treatment and industrial processes. Its low solubility compared to sodium fluoride makes it particularly useful where controlled release of fluoride is desired .

Traditional Neutralization Processes

The most common industrial method for producing sodium hexafluorosilicate involves neutralization reactions between hexafluorosilicic acid (H₂SiF₆) and various sodium compounds. This process represents the primary commercial route for obtaining Na₂SiF₆, particularly as a value-added product from phosphate fertilizer industry waste streams.

The basic neutralization reaction can be represented as:

H₂SiF₆ + 2 NaCl → Na₂SiF₆ + 2 HCl

While sodium chloride is commonly used as the neutralizing agent, other sodium sources such as sodium carbonate, sodium sulfate, and sodium hydroxide can also be employed. These reactions proceed according to the following equations:

H₂SiF₆ + Na₂CO₃ → Na₂SiF₆ + CO₂ + H₂O

H₂SiF₆ + 2 NaOH → Na₂SiF₆ + 2 H₂O

The selection of the neutralizing agent significantly impacts both the reaction conditions required and the purity of the final product. Comparative studies have demonstrated that sodium hydroxide often yields higher purity sodium hexafluorosilicate compared to sodium chloride under similar reaction conditions.

Table 1. Comparison of Neutralization Agents for Na₂SiF₆ Production

| Neutralization Agent | Maximum Yield (%) | Optimal Excess (%) | Contact Time (min) | Optimal Temperature (°C) |

|---|---|---|---|---|

| Sodium Chloride | 94.26 | 25 | 40 | 40 |

| Sodium Hydroxide | 97.30 | 25 | 40 | 40 |

The industrial production of sodium hexafluorosilicate typically involves careful control of reaction parameters, including temperature, reactant ratio, contact time, and pH. The process generally begins with the collection of hexafluorosilicic acid, often sourced as a by-product from phosphoric acid manufacturing, followed by neutralization under controlled conditions.

Pyrolysis-Based Industrial Production (SiF₄ Generation)

A notable alternative production method involves the thermal decomposition (pyrolysis) of sodium hexafluorosilicate to generate silicon tetrafluoride (SiF₄), which can then be used in various applications or converted back to fluorosilicates in controlled processes. This approach is particularly valuable when high-purity SiF₄ gas is required.

The pyrolysis process consists of several key steps:

Preparation of Na₂SiF₆: Phosphate fertilizer industry by-product Na₂SiF₆ is collected and dried in a vacuum dryer at temperatures ranging from 200-350°C for 1-3 hours at approximately -0.095 MPa pressure.

Mixing with NaF catalyst: The dried Na₂SiF₆ is mixed with sodium fluoride (NaF) in weight ratios ranging from 10:1 to 10:5 (Na₂SiF₆:NaF).

High-temperature decomposition: The mixture undergoes pyrolysis in a reaction vessel or high-temperature circulating fluidized bed at 600-750°C for 1-3 hours, with internal pressure controlled at 10-50 mmH₂O.

Collection and purification: The resulting SiF₄ gas is condensed, processed through dust removal, and purified using activated carbon adsorption columns before compression and storage.

The decomposition reaction proceeds according to the following equation:

Na₂SiF₆ → 2 NaF + SiF₄

The process can achieve silicon tetrafluoride gas with purity as high as 99.9%, making it suitable for high-tech applications in electronics and specialty glass manufacturing.

Table 2. Pyrolysis Conditions and Resulting SiF₄ Purity

| Embodiment | Na₂SiF₆:NaF Ratio | Pyrolysis Temperature (°C) | Pyrolysis Duration (h) | Vessel Pressure (mmH₂O) | SiF₄ Purity (%) |

|---|---|---|---|---|---|

| 1 | 10:1 | 750 | 1 | 10 | 99.91 |

| 2 | 10:3 | 700 | 2 | 30 | 99.90 |

| 3 | 10:5 | 600 | 3 | 50 | Not specified |

The NaF generated during the pyrolysis process is typically recycled back to the reaction system, enhancing the economic viability of this production method.

Precipitation from Waste Hexafluorosilicic Acid

The precipitation of sodium hexafluorosilicate from waste hexafluorosilicic acid represents an environmentally beneficial approach to both waste management and valuable chemical recovery, particularly in phosphoric acid manufacturing facilities.

Research has established the optimal conditions for this precipitation process:

Reactant ratios: The maximum yield is achieved with a 25% excess of sodium chloride or sodium hydroxide relative to hexafluorosilicic acid.

Reaction temperature: Optimal precipitation occurs at approximately 40°C, balancing reaction kinetics and product solubility.

Contact time: A reaction duration of 40 minutes is sufficient to achieve maximum precipitation.

pH control: For selective precipitation, careful pH control is essential, with sodium hexafluorosilicate precipitating optimally at specific pH ranges dependent on the precipitation system.

The morphology and purity of the precipitated crystals are significantly influenced by the precipitation conditions, with scanning electron microscopy (SEM) analysis revealing distinct crystal formations under different processing parameters. X-ray diffraction (XRD) analysis confirms that under optimal conditions, the precipitate consists exclusively of Na₂SiF₆ crystals.

In mixed systems containing aluminum fluoride complexes, selective precipitation can be achieved by controlling pH, with Na₂SiF₆ precipitating first at pH 1.35, while aluminum fluoride compounds require higher pH levels (above 2.2).

Refining and Purification Techniques

The purification of crude sodium hexafluorosilicate to meet various industrial specifications is a critical aspect of its production, particularly when dealing with common impurities such as gypsum, phosphates, and other contaminants.

Several refining techniques have been developed:

Recrystallization processes: Crude Na₂SiF₆ is dissolved in appropriate solvent systems under controlled temperature and pH conditions, followed by selective recrystallization to separate the desired product from impurities.

HF treatment: Treatment with hydrogen fluoride (HF) can significantly enhance the purity of sodium hexafluorosilicate. Research demonstrates that increasing HF concentrations leads to improved crystallinity and purity of hexagonal Na₂SiF₆ microrods. The process involves the aggregation and fusion of primary silicon particles, followed by crystallization into well-defined structures.

pH-controlled selective precipitation: By maintaining precise pH conditions during the precipitation process, the separation of sodium hexafluorosilicate from common contaminants can be achieved. This approach is particularly effective for removing phosphate and sulfate impurities.

Vacuum drying: Vacuum drying techniques at temperatures ranging from 200-350°C effectively remove moisture and volatile impurities from crude sodium hexafluorosilicate.

Advanced characterization techniques including X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) are routinely employed to verify the purity and crystalline structure of refined sodium hexafluorosilicate.

Table 3. Industrial Specifications for High-Purity Sodium Hexafluorosilicate

| Parameter | Specification | Industrial Standard |

|---|---|---|

| Purity | 98.5-99% | Industrial Use |

| Appearance | White Powder | Visual Inspection |

| Production Capacity | 2000-3000 tons/month | Market Supply |

| Molecular Weight | 188.06 | Theoretical |

| Hazard Class | 6.1 | Transportation Code |

Modern industrial production facilities, particularly in China, have achieved significant production capacities, with some manufacturers reporting capabilities of 2000-3000 tons per month of high-purity (98.5-99%) sodium hexafluorosilicate suitable for various industrial applications.

Polymorphic Forms (Cubic versus Hexagonal)

Sodium hexafluorosilicate exhibits two primary polymorphic forms: hexagonal and cubic crystal structures, with the hexagonal form being the most commonly observed and thermodynamically stable phase under standard conditions [1] [2]. The hexagonal polymorph crystallizes in the trigonal noncentrosymmetric space group P321, which is the predominant form found in nature as the mineral malladrite [2] [6].

The hexagonal structure is characterized by specific lattice parameters where a equals 8.859 angstroms and c equals 5.038 angstroms, with a calculated density of 2.74 grams per cubic centimeter and three formula units per unit cell [2]. The crystal structure consists of two crystallographically independent sodium cations and two distinct silicon hexafluoride octahedra [1] [5]. Six sodium fluoride octahedra are interconnected, dividing the edges to form hexapetaloid shapes, with the centers of these petals creating hexagonal channels in which silicon atoms are located [1] [5].

The silicon coordination environment in the hexagonal form shows two distinct octahedral geometries: the silicon(2) hexafluoride octahedron comprises six identical silicon-fluorine bonds with a length of 1.670 angstroms, while the silicon(1) hexafluoride octahedron contains two different silicon-fluorine bonds with lengths of 1.684 and 1.682 angstroms respectively [1] [5]. The fluorine-silicon-fluorine angles are approximately 91 and 179 degrees, indicating a slightly distorted octahedral geometry [1] [5].

The cubic polymorph has been sporadically reported in the literature, particularly under specific synthesis conditions or high-pressure environments [27] [29]. Recent studies have demonstrated that mixed alkali hexafluorosilicate solid solutions can form stable hexagonal phases under particular reaction conditions, contrasting with the typical cubic phase formation [27] [29]. The cubic-to-hexagonal phase transitions have been observed in related compounds, with the hexagonal form often representing a lower symmetry structure compared to the cubic arrangement [27] [29].

| Structural Parameter | Hexagonal Form | Cubic Form |

|---|---|---|

| Space Group | P321 | Not definitively established |

| Lattice Parameter a | 8.859 Å | Variable |

| Lattice Parameter c | 5.038 Å | N/A |

| Density | 2.74 g/cm³ | Not reported |

| Formula Units per Cell | 3 | Variable |

Thermal Stability and Phase Transitions

Sodium hexafluorosilicate demonstrates remarkable thermal stability under controlled atmospheric conditions, maintaining structural integrity up to elevated temperatures before undergoing decomposition [7] [8]. Comprehensive thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis have revealed that the compound exhibits excellent stability up to 400 degrees Celsius [7] [8].

The thermal decomposition behavior of sodium hexafluorosilicate follows a complex mechanism involving multiple reaction pathways [9] [36]. Under nitrogen atmosphere conditions, the compound decomposes endothermically into various gaseous silicon fluoride species through a series of zero-order reactions with an activation energy of 156 kilojoules per mole [36] [38]. The general decomposition reaction can be represented as sodium difluorosilicate hexafluoride transforming into sodium fluoride plus gaseous silicon fluoride species plus fluorine gas [36] [38].

Thermal analysis measurements indicate that the compound maintains its crystalline structure with minimal mass loss below 400 degrees Celsius [7] [8]. Above this temperature threshold, progressive decomposition occurs, characterized by the formation of volatile silicon fluoride compounds and residual sodium fluoride [7] [8] [9]. The thermal stability analysis demonstrates that the material exhibits a decomposition temperature significantly higher than many comparable fluoride compounds [7] [8].

The phase transition behavior of sodium hexafluorosilicate has been investigated through temperature-dependent X-ray diffraction studies [1] [7]. These investigations reveal that the hexagonal structure remains stable across a wide temperature range, with no observable solid-state phase transitions occurring before the onset of thermal decomposition [1] [7]. The thermal expansion coefficients show anisotropic behavior, with different expansion rates along the crystallographic axes [7] [8].

| Thermal Property | Value | Measurement Conditions |

|---|---|---|

| Thermal Stability Limit | 400°C | Nitrogen atmosphere |

| Decomposition Activation Energy | 156 kJ/mol | Thermogravimetric analysis |

| Melting Point | 1000°C | Reported value |

| Density at 25°C | 2.68-2.74 g/cm³ | Standard conditions |

Crystal Growth Mechanisms (Nonclassical Synthesis)

Recent research has unveiled fascinating nonclassical crystallization pathways for sodium hexafluorosilicate formation, particularly through nanoparticle-mediated crystal growth processes [1] [14]. These mechanisms diverge significantly from conventional ion-by-ion crystallization processes, instead involving the aggregation and fusion of primary nanoparticles to form larger crystalline structures [1] [14].

The nonclassical synthesis of sodium hexafluorosilicate microrods has been demonstrated through a two-step process involving silicon quantum dots as precursor materials [1]. Initially, silicon quantum dots are synthesized hydrothermally, followed by treatment with hydrofluoric acid solutions of varying concentrations [1]. The hydrofluoric acid treatment induces aggregation and fusion of the quantum dots, resulting in the formation of sodium hexafluorosilicate microrods with diverse morphologies [1].

The concentration of hydrofluoric acid plays a crucial role in determining the final morphology of the crystalline products [1] [14]. At low concentrations of 0.1 milliliters, small silica particles are evident, while increasing to 0.2 milliliters leads to self-assembly into flower-like structures [1]. Further increases to 0.3 milliliters result in transitions to hexagonal morphologies, and concentrations of 0.4 milliliters induce aggregation and fusion among flower-shaped particles, evolving into block-shaped structures [1].

The optimal crystallinity of hexagonal sodium hexafluorosilicate microrods is achieved at hydrofluoric acid concentrations of 1.5 milliliters, as confirmed by powder X-ray diffraction analysis [1]. The formation mechanism involves discernible stages modulated by varying hydrofluoric acid concentrations, with the morphology transitioning from flower-like structures to hexagonal microrods with increasing acid levels [1].

Alternative synthesis routes have been developed using ionic liquid-mediated crystallization processes [4] [13]. These methods involve aqueous solutions of methylalkylimidazolium tetrafluoroborate ionic liquids in borosilicate glassware, producing sodium hexafluorosilicate crystalline compounds with good regularity and narrow size distribution [4] [13]. The ionic liquid cations become incorporated between hexagonal crystalline clusters, interconnecting to form whole hexagonal aggregates [4] [13].

| Synthesis Parameter | Conventional Method | Nonclassical Method |

|---|---|---|

| Precursor Materials | Sodium and silicon salts | Silicon quantum dots |

| Reaction Medium | Aqueous solutions | Hydrofluoric acid solutions |

| Formation Mechanism | Ion-by-ion assembly | Nanoparticle aggregation |

| Morphology Control | Limited | Concentration-dependent |

| Crystallinity | Standard | Enhanced at optimal conditions |

Structural Modifications via Doping (Tetravalent Manganese Incorporation)

The incorporation of tetravalent manganese ions into the sodium hexafluorosilicate crystal lattice represents a significant structural modification that dramatically alters the material's optical and electronic properties [15] [16] [19]. Tetravalent manganese doping transforms sodium hexafluorosilicate into an efficient red-emitting phosphor material suitable for light-emitting diode applications [20] [21] [22].

The tetravalent manganese ions substitute into the silicon hexafluoride octahedral sites within the crystal structure, creating distorted coordination environments that enable distinctive optical transitions [15] [16] [19]. The doped material maintains the hexagonal crystal structure with space group P321, demonstrating that manganese incorporation does not fundamentally alter the crystallographic framework [22] [24].

Synthesis of tetravalent manganese-doped sodium hexafluorosilicate can be achieved through several routes, including co-precipitation methods using hydrogen peroxide reduction of heptavalent manganese compounds [21] [22]. The optimal manganese doping concentrations typically range from 1 to 6 mole percent based on total moles of the phosphor, with actual incorporation often lower than nominal amounts due to charge balance considerations [15] [24].

The structural modifications induced by tetravalent manganese incorporation create non-equivalent coordination sites that break the inversion symmetry of the host lattice [19] [25]. This symmetry breaking enables strong zero-phonon line emissions and reduces luminescence lifetimes compared to centrosymmetric host materials [19] [25]. The manganese-doped materials exhibit excellent thermal stability, maintaining luminescence intensity above 90 percent at temperatures up to 423 Kelvin [22] [24].

Co-doping strategies involving additional heterovalent cations have been developed to enhance the luminescence properties of tetravalent manganese-doped sodium hexafluorosilicate [16] [20]. Potassium co-doping has been demonstrated to improve luminescence intensity by approximately 72 percent compared to single manganese doping [20]. The enhancement mechanism involves stabilization of the tetravalent manganese oxidation state and reduction of defect-related quenching centers [16] [20].

Advanced characterization techniques including density functional theory calculations have provided insights into the thermal quenching mechanisms of tetravalent manganese luminescence in sodium hexafluorosilicate hosts [19]. These studies reveal that thermal quenching occurs through thermally activated electronic transitions between excited state manifolds, with the specific quenching pathways dependent on the local coordination environment [19].

| Doping Parameter | Optimal Range | Effect on Structure |

|---|---|---|

| Manganese Concentration | 1-6 mol% | Substitutional incorporation |

| Co-dopant (Potassium) | 4 mol% | Charge compensation |

| Synthesis Temperature | Room temperature | Maintains crystal structure |

| Luminescence Intensity | 1.72x enhancement | With co-doping |

| Thermal Stability | >90% at 423K | Excellent retention |

Physical Description

DryPowder

COLOURLESS-TO-WHITE GRANULAR POWDER.

Color/Form

White, hexagonal crystals.

White, crystalline powder.

White, free-flowing powder.

Density

2.7 g/cu cm.

Relative density (water = 1): 2.7

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 374 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 365 of 374 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (84.66%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (98.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Drug Warnings

Use Classification

Cosmetics -> Antiplaque; Oral care

Methods of Manufacturing

From fluorosilicic acid and sodium carbonate or sodium chloride.

Sodium chloride, natural + hexafluorosilicic acid (salt formation).

The manufacture of fluosilicates, especially the sodium salt, is carried out by neutralization of fluosilicic acid. The operation is carried out under vigorous agitation, with control of the ratio of reagents in order not to simultaneously produce the fluoride by introduction of excess alkali. Sodium fluosilicate is prepared by the action of fluosilicic acid on the sodium chloride. The products are filterable solids.

General Manufacturing Information

Paint and coating manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

Silicate(2-), hexafluoro-, sodium (1:2): ACTIVE

VET: TOPICALLY, AS 2% DUST AGAINST LICE & MOSQUITOES ON CATTLE, SHEEP, & SWINE, & UNDILUTED ON POULTRY (1 LB/100 BIRDS, OR AS DIP- 30 G/GAL OF WATER). ORALLY EFFECTIVE AGAINST ROUNDWORMS & POSSIBLY WHIPWORMS IN SWINE. ORAL DOSES (50 PPM IN FEED) ARE EFFECTIVE IN PREVENTING DENTAL CARIES IN RATS.

TOXIC COMPD. AVOID...CONTAMINATION OF FEEDSTUFFS.